molecular formula C15H26Cl2N2 B1424603 n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride CAS No. 1220030-01-2

n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride

Cat. No.: B1424603
CAS No.: 1220030-01-2
M. Wt: 305.3 g/mol
InChI Key: CUMZJGYXTQRUBQ-UHFFFAOYSA-N
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Description

n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₄Cl₂N₂. It is a dihydrochloride salt derived from n-benzyl-n-(3-piperidinylmethyl)-1-ethanamine, which is a secondary amine. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with 3-piperidinylmethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of benzyl alcohol or benzaldehyde.

  • Reduction: Reduction reactions can produce n-benzyl-n-(3-piperidinylmethyl)-1-ethanamine.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is used in biological studies to investigate the effects of secondary amines on biological systems.

  • Medicine: It is used in pharmaceutical research to develop new drugs and study their mechanisms of action.

  • Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride can be compared with other similar compounds, such as:

  • n-Benzyl-n-(2-piperidinylmethyl)-1-ethanamine dihydrochloride

  • n-Benzyl-n-(4-piperidinylmethyl)-1-ethanamine dihydrochloride

  • n-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine dihydrochloride

These compounds share similar structural features but differ in the position or type of the heterocyclic ring. The uniqueness of this compound lies in its specific arrangement of atoms, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-2-17(12-14-7-4-3-5-8-14)13-15-9-6-10-16-11-15;;/h3-5,7-8,15-16H,2,6,9-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMZJGYXTQRUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCNC1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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